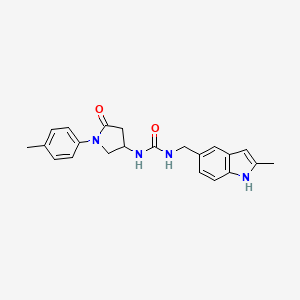

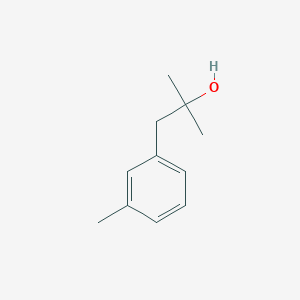

![molecular formula C13H17NO B2747841 3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol CAS No. 1436265-41-6](/img/structure/B2747841.png)

3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The molecule “3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol” contains a total of 32 atoms. There are 17 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, the synthesis of piperazine derivatives, which could be structurally related, involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecule “this compound” contains total 32 bonds; 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), and 1 aromatic hydroxyl .Chemical Reactions Analysis

The CuI-mediated click reaction of aromatic azides, containing the carboxyl moiety in the ortho position to the azido group, with ethyl prop-2-ynyl methylphosphonate proceeded via a concurrent pathway whereby the formation of acrylamides predominated over “classical” cycloaddition products 1,2,3-triazoles .Physical And Chemical Properties Analysis

Amines, which “this compound” is a type of, structurally resemble ammonia in that the nitrogen can bond up to three hydrogens, but amines also have additional properties based on their carbon connectivity .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Vinylphosphonium Salt Mediated Reactions : Yavari et al. (2006) explored the reactions between alkyl propiolates and aminophenols or hydroxyphenols, leading to the formation of 3-methyl-2H-1,4-benzoxazin-2-one derivatives and methyl (E)-3-(2-aminophenoxy)-2-propenoates, highlighting the synthetic versatility of these compounds in creating complex organic structures (Yavari, Souri, Sirouspour, & Djahaniani, 2006).

Phosphine-Catalyzed Annulation : Zhu et al. (2003) reported an expedient phosphine-catalyzed [4 + 2] annulation process using ethyl 2-methyl-2,3-butadienoate to synthesize tetrahydropyridines, showcasing the potential of these chemical frameworks in facilitating complex reactions (Zhu, Lan, & Kwon, 2003).

Materials Science and Polymer Chemistry

- Polybenzoxazine Development : Trejo-Machin et al. (2017) investigated the use of 3-(4-Hydroxyphenyl)propanoic acid, a phenolic compound, in the development of polybenzoxazines, emphasizing renewable resources in materials science. This research indicates the application of phenolic derivatives in creating advanced materials with specific properties (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Coordination Chemistry and Ligand Design

- Mono- and Bis-Tetrazolato Complexes : Mukhopadhyay et al. (2009) synthesized mono- and bis-tetrazolato complexes of Ni(II), Pt(II), and Cu(II) via 1,3-dipolar cycloadditions, demonstrating the role of aminoiminophenol derivatives in forming coordination compounds with potential applications in catalysis and materials science (Mukhopadhyay, Mukhopadhyay, Guedes da Silva, Charmier, & Pombeiro, 2009).

Propiedades

IUPAC Name |

3-[1-[ethyl(prop-2-ynyl)amino]ethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-4-9-14(5-2)11(3)12-7-6-8-13(15)10-12/h1,6-8,10-11,15H,5,9H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXQDJPAFBWKDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC#C)C(C)C1=CC(=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide](/img/structure/B2747758.png)

![methyl 4-((3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2747759.png)

![2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747763.png)

![N-(2-chlorophenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2747764.png)

![(E)-N-(5,5-dioxido-3-(4-(trifluoromethoxy)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2747767.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2747769.png)

![6-(3-Chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2747773.png)

![N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2747779.png)